8-Quinolinol hemisulfate
Overview
Description
8-Quinolinol hemisulfate, also known as 8-Hydroxyquinoline hemisulfate, is a monoprotic bidentate chelating agent . It exhibits antiseptic, disinfectant, and pesticide properties, functioning as a transcription inhibitor .
Synthesis Analysis
8-Quinolinol hemisulfate salt (8-OHQ) may be used in the preparation of Cu [8-OHQ] 2, which shows proteasome-inhibitory activity . It dissolves in water at a concentration of 100 mg/ml to form a clear to slightly hazy, yellow to yellow-orange colored solution .
Molecular Structure Analysis
The empirical formula of 8-Quinolinol hemisulfate is C18H14N2O2 · H2SO4 . Its molecular weight is 388.39 . The SMILES string representation is OS(O)(=O)=O.Oc1cccc2cccnc12.Oc3cccc4cccnc34 .
Chemical Reactions Analysis
8-Quinolinol hemisulfate salt (8-OHQ) may be used in the preparation of Cu [8-OHQ] 2, which shows proteasome-inhibitory activity . A solid-state reaction between zinc hydroxide and 8-quinolinol [8-HQ] has been studied .
Physical And Chemical Properties Analysis
8-Quinolinol hemisulfate is a crystalline substance with a light yellow color . Its empirical formula is C9H7NO · ½H2SO4 and it has a molecular weight of 388.39 .
Scientific Research Applications
Antifungal Agent
8-Quinolinol hemisulfate: exhibits antifungal properties, making it valuable in the study of fungal biology and the development of antifungal treatments. It operates by interfering with DNA synthesis and inhibiting specific enzymes within fungal cells .
Metal Chelation
The compound is a known chelator of metals, forming stable complexes with various metal ions. This property is utilized in the purification and analysis of metals, as well as in research into metalloproteins and metal-induced toxicity .
Proteasome Inhibition
Research has shown that 8-Quinolinol hemisulfate can be used to prepare compounds like Cu[8-OHQ]2, which display proteasome-inhibitory activity. This is significant in the study of proteasome function and its role in diseases such as cancer .
Plant Cell Culture
In plant sciences, 8-Quinolinol hemisulfate is suitable for plant cell culture applications. It helps in the study of plant cell growth, differentiation, and response to external stimuli .
Analytical Chemistry
Due to its chelating properties, 8-Quinolinol hemisulfate is also used as an analytical reagent. It aids in the detection and quantification of metal ions in various samples, contributing to the field of analytical chemistry .
Biochemical Research
The compound’s ability to bind with metals and affect enzymes makes it a useful tool in biochemical research. It is used to study enzyme mechanisms, inhibition, and to explore the role of metal ions in biological systems .
Mechanism of Action
Target of Action
The primary target of 8-Quinolinol Hemisulfate is the DNA synthesis process in cells . It interferes with the enzymes involved in this process, thereby inhibiting DNA synthesis .
Mode of Action
8-Quinolinol Hemisulfate interacts with its targets by inhibiting the enzymes that are crucial for DNA synthesis . This interaction results in the disruption of DNA synthesis, which can lead to cell death, especially in rapidly dividing cells such as cancer cells .
Biochemical Pathways
8-Quinolinol Hemisulfate affects the DNA synthesis pathway . By inhibiting the enzymes involved in this pathway, it disrupts the normal functioning of the cells. The downstream effects of this disruption can include cell cycle arrest, apoptosis, and ultimately cell death .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The molecular and cellular effects of 8-Quinolinol Hemisulfate’s action primarily involve the disruption of DNA synthesis . This disruption can lead to cell cycle arrest and apoptosis, particularly in cells that are rapidly dividing . In the context of cancer treatment, this can result in the death of cancer cells and a reduction in tumor size .
Action Environment
The action, efficacy, and stability of 8-Quinolinol Hemisulfate can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound Additionally, the presence of other substances, such as proteins or other drugs, could potentially interact with 8-Quinolinol Hemisulfate and alter its effectiveness
Safety and Hazards
Future Directions
properties
IUPAC Name |
quinolin-8-ol;sulfuric acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7NO.H2O4S.H2O/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4;/h2*1-6,11H;(H2,1,2,3,4);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCXJZDIJIVJJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369105 | |
Record name | 8-Quinolinol hemisulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Quinolinol hemisulfate | |
CAS RN |
207386-91-2 | |
Record name | 8-Quinolinol hemisulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Hydroxyquinoline sulfate monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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